molecular formula C4H7ClN2OS B563254 Thiomuscimol-15N,d2 Hydrochloride CAS No. 1346603-53-9

Thiomuscimol-15N,d2 Hydrochloride

Cat. No.: B563254
CAS No.: 1346603-53-9
M. Wt: 169.628
InChI Key: NMDUUKGGXITKKB-NCNFAYJMSA-N
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Description

Thiomuscimol-15N,d2 Hydrochloride is a labeled analog of Thiomuscimol, a compound known for its role as a GABAA receptor agonist. This compound is primarily used in research settings, particularly in studies involving neurochemistry and receptor binding .

Preparation Methods

The synthesis of Thiomuscimol-15N,d2 Hydrochloride involves the incorporation of isotopic labels, specifically nitrogen-15 and deuterium. The synthetic route typically starts with the precursor compound, which undergoes a series of chemical reactions to introduce the isotopic labels. The final product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Thiomuscimol-15N,d2 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Thiomuscimol-15N,d2 Hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.

    Biology: Employed in studies of GABAA receptor binding and function.

    Medicine: Investigated for its potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

Thiomuscimol-15N,d2 Hydrochloride exerts its effects by binding to the GABAA receptor, a type of receptor in the central nervous system that mediates inhibitory neurotransmission. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability .

Comparison with Similar Compounds

Thiomuscimol-15N,d2 Hydrochloride is unique due to its isotopic labeling, which allows for more precise studies in various research applications. Similar compounds include:

Properties

IUPAC Name

5-[azanyl(dideuterio)methyl]-1,2-thiazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDUUKGGXITKKB-NCNFAYJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SNC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC(=O)NS1)[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858475
Record name 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-53-9
Record name 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomuscimol-15N,d2 Hydrochloride
Reactant of Route 2
Thiomuscimol-15N,d2 Hydrochloride
Reactant of Route 3
Thiomuscimol-15N,d2 Hydrochloride
Reactant of Route 4
Thiomuscimol-15N,d2 Hydrochloride
Reactant of Route 5
Thiomuscimol-15N,d2 Hydrochloride
Reactant of Route 6
Thiomuscimol-15N,d2 Hydrochloride

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